molecular formula C9H9ClO3 B045402 2,6-Dimethoxybenzoyl chloride CAS No. 1989-53-3

2,6-Dimethoxybenzoyl chloride

Cat. No. B045402
CAS RN: 1989-53-3
M. Wt: 200.62 g/mol
InChI Key: NDXRPDJVAUCBOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies on 2,6-Dimethoxybenzoyl chloride synthesis are limited, research on similar compounds, such as 2,4-Dimethoxybenzoyl chloride, offers insights into potential synthetic routes. The synthesis of 2,4-Dimethoxybenzoyl chloride involves the methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2, indicating a possible method for synthesizing 2,6-Dimethoxybenzoyl chloride by adjusting the position of methoxy groups (Wan You-zhi, 2007).

Molecular Structure Analysis

The molecular structure of 2,6-dimethoxybenzoic acid, a closely related compound, reveals a non-planar configuration with o-methoxy substituents influencing the twist of the carboxy group away from the benzene ring plane. This characteristic might similarly affect the structural configuration of 2,6-Dimethoxybenzoyl chloride, suggesting a complex interplay between functional groups and molecular geometry (G. Portalone, 2011).

Chemical Reactions and Properties

2,6-Dimethoxybenzoyl chloride is expected to participate in various chemical reactions characteristic of acyl chlorides, such as annulative coupling reactions. An example includes the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes to form phenanthrene derivatives, showcasing the potential reactivity of halogenated benzoyl chlorides in forming complex aromatic compounds (T. Nagata et al., 2014).

Physical Properties Analysis

Although direct data on 2,6-Dimethoxybenzoyl chloride are scarce, studies on related compounds can provide insight. For instance, the detailed analysis of ethyl 2,6-dimethoxybenzoate offers a glimpse into the potential physical properties of 2,6-Dimethoxybenzoyl chloride, such as solubility and crystalline structure, which are crucial for its application in synthetic chemistry (I. Khan et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,6-Dimethoxybenzoyl chloride, like reactivity and stability, can be inferred from studies on similar molecules. The synthesis and characterization of related compounds, such as polyimides derived from benzoyl pyridine derivatives, highlight the importance of the benzoyl group in contributing to thermal stability and reactivity with various reagents, suggesting that 2,6-Dimethoxybenzoyl chloride may exhibit similar chemical behaviors (Shu-jiang Zhang et al., 2005).

Scientific Research Applications

  • Organic Synthesis Applications : A study by Portalone (2011) revealed a new polymorph of 2,6-dimethoxybenzoic acid with a non-planar independent molecule, offering potential for new applications in organic synthesis (Portalone, 2011).

  • Polyimide Development : Zhang et al. (2005) discussed novel polyimides derived from 2,6-Bis(3-aminobenzoyl) pyridine, showing promise for transparent and tough films, potentially applicable in various fields (Zhang et al., 2005).

  • Solvolysis Reactions : Park and Kevill (2012) studied the ortho effect of 2,6-difluorobenzoyl chloride, noting its influence on solvolysis reactions in different solvents (Park & Kevill, 2012).

  • Iridium-Catalyzed Coupling : Nagata et al. (2014) found that iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes can selectively afford phenanthrene derivatives, supporting C-H cleavage without external base addition (Nagata et al., 2014).

  • Crystallization Control : Semjonova and Be̅rziņš (2022) showed that additives like HPC and PEG can favor the formation of a specific polymorphic form in 2,6-dimethoxybenzoic acid crystallization, potentially enhancing thermodynamic stability and phase transition kinetics (Semjonova & Be̅rziņš, 2022).

  • Corrosion Inhibition : Hernández Olivé et al. (2023) discovered that a compound derived from 2,6-dimethoxybenzoyl chloride effectively inhibits corrosion in steel, maintaining protection for an extended period (Hernández Olivé et al., 2023).

  • Friedel-Crafts Reaction : Fletcher and Marlow (1970) explored the Friedel-Crafts reaction involving 2,6-dimethoxybenzoyl chloride, yielding specific benzophenone derivatives (Fletcher & Marlow, 1970).

Safety And Hazards

2,6-Dimethoxybenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water .

properties

IUPAC Name

2,6-dimethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXRPDJVAUCBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062099
Record name Benzoyl chloride, 2,6-dimethoxy-
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxybenzoyl chloride

CAS RN

1989-53-3
Record name 2,6-Dimethoxybenzoyl chloride
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Record name 2,6-Dimethoxybenzoyl chloride
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Record name Benzoyl chloride, 2,6-dimethoxy-
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Record name Benzoyl chloride, 2,6-dimethoxy-
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Record name 2,6-dimethoxybenzoyl chloride
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Record name 2,6-DIMETHOXYBENZOYL CHLORIDE
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Synthesis routes and methods

Procedure details

A 8.5 Kg portion of 2,6-dimethoxybenzoic acid was dissolved in 60 liters of toluene and the solution was stirred at ambient temperature while 6.8 liters of thionyl chloride was added dropwise over forty-five minutes. Following the addition, the reaction mixture next was cooled to room temperature and the solvent was removed by evaporation under reduced pressure, washed with 25 liters of Pet. ether cooled and filtered to provide a crude solid product. The product was stirred for one hour with 25 liters of fresh Pet. ether, and then cooled to 10° C. and filtered to provide 8.94 Kg of 2,6-dimethoxybenzoyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 L
Type
solvent
Reaction Step One
Quantity
6.8 L
Type
reactant
Reaction Step Two
[Compound]
Name
Pet. ether
Quantity
25 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
FP Doyle, K Hardy, JHC Nayler, MJ Soulal… - Journal of the …, 1962 - pubs.rsc.org
1454 Doyle, Hardy, Nayler, Sodal, Stove, and Waddington: enzyme penicillinase than was any penicillin previously described. It was therefore of interest to prepare penicillins from …
Number of citations: 39 pubs.rsc.org
R Bam, WA Chalifoux - The Journal of organic chemistry, 2018 - ACS Publications
A highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives is accomplished from readily available internal alkynes and 2-methoxybenzoyl chlorides. The reaction …
Number of citations: 13 pubs.acs.org
BW Cue Jr, JP Dirlam, LJ Czuba… - Journal of Heterocyclic …, 1981 - Wiley Online Library
A convenient, large‐scale synthesis of the antibiotic pyoluteorin, 2,3‐dichloro‐5‐(2′,6′‐dihydroxybenzoyl)‐pyrrole (1), is described. A key step in the synthesis involved a Friedel‐…
Number of citations: 20 onlinelibrary.wiley.com
S Zaramella, R Strömberg… - European Journal of …, 2003 - Wiley Online Library
Fmoc‐histidine derivatives protected with 2,6‐dimethoxybenzoyl (2,6‐Dmbz) units, either on the τ‐ (1) or on the π‐position (2) of the imidazole residue, have been prepared and applied …
BW Cue Jr, N Chamberlain - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
A method for the regiospecific synthesis of 3‐substituted 2‐aroylpyrroles is described. These pyrroles, which are structurally related to the naturally occurring antibiotic pyoluteorin, are …
Number of citations: 12 onlinelibrary.wiley.com
SP Kisil', MI Kodess, YV Burgart, VI Saloutin - Russian Chemical Bulletin, 2000 - Springer
Ethyl acetoacetate was acylated with 3,4,5-trifluoro-2,6-dimethoxybenzoyl chloride to give, for the first time, ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate and its copper …
Number of citations: 2 link.springer.com
KV Rao, GC Reddy - Journal of Agricultural and Food Chemistry, 1990 - ACS Publications
The synthesis of some halo analogues of pyoluteorin [2, 3-dichloro-5-(2', 6'-dihydroxybenzoyl)-lFf-pyrrole] through the use of a Friedel-Crafts aroylation of pyrrole with 2, 6-…
Number of citations: 15 pubs.acs.org
E Ehrin, L Gawell, T Högberg… - Journal of Labelled …, 1987 - Wiley Online Library
Radioactive labelled raclopride and its (R)‐isomer were prepared by O‐alkylation of the corresponding phenols with labelled methyl iodide. The syntheses of the two phenolic …
HH Cho, SH Kim - Bulletin of the Korean Chemical Society, 2012 - Citeseer
Aryl ketones containing substituents at both ortho-positions are found in a variety of natural products with many interesting biological activities. 1 For the construction of these sterically …
Number of citations: 5 citeseerx.ist.psu.edu
P Fletcher, W Marlow - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
A Friedel–Crafts reaction between 2,6-dimethoxybenzoyl chloride and benzene yields 2,6-dimethoxybenzophenone and 3-benzoyl-2,2′,4,6′-tetramethoxybenzophenone, and under …
Number of citations: 6 pubs.rsc.org

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